"2-(2-Aminopyridin-3-yl)ethanol" CAS number 954240-84-7
"2-(2-Aminopyridin-3-yl)ethanol" CAS number 954240-84-7
CAS Number: 954240-84-7 Synonyms: 3-(2-Hydroxyethyl)pyridin-2-amine; 2-Amino-3-pyridineethanol Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol
Executive Summary & Molecular Profile[1]
2-(2-Aminopyridin-3-yl)ethanol is a bifunctional heterocyclic building block characterized by a 2-aminopyridine core substituted at the C3 position with a hydroxyethyl chain. This specific arrangement—a nucleophilic exocyclic amine adjacent to a hydroxy-functionalized alkyl chain—renders it a "privileged scaffold" in medicinal chemistry.
It serves as a critical precursor for the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-b][1,4]oxazines and 1,8-naphthyridines , which are frequent pharmacophores in kinase inhibitors (e.g., CDK, PI3K, and JAK inhibitors).
Physicochemical Profile
| Property | Value | Relevance |
| LogP (Predicted) | ~0.2 - 0.5 | High water solubility; favorable for fragment-based drug discovery (FBDD). |
| pKa (Pyridine N) | ~6.8 | The 2-amino group increases electron density on the ring nitrogen, making it more basic than unsubstituted pyridine. |
| H-Bond Donors | 2 (NH₂, OH) | Critical for active site binding (e.g., hinge region of kinases). |
| H-Bond Acceptors | 3 (Pyridine N, NH₂, OH) | Facilitates diverse non-covalent interactions. |
Synthetic Access: Validated Protocols
Direct commercial availability of CAS 954240-84-7 can be sporadic. Consequently, in-house synthesis is often required. The most robust pathway proceeds via the reduction of 2-(2-aminopyridin-3-yl)acetic acid or its corresponding ester/nitrile derivatives.
Pathway: The "Nitrile Reduction" Route
This route avoids the chemoselectivity issues often seen when trying to selectively functionalize 2-amino-3-methylpyridine directly.
Step 1: Precursor Synthesis (Cyanation)
Starting material: 2-Amino-3-chloromethylpyridine (or bromomethyl analog).
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Reaction: Nucleophilic substitution with cyanide.[1]
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Reagents: NaCN or KCN, catalytic KI, in EtOH/H₂O or DMSO.
Step 2: Reduction to Alcohol (Target Molecule)
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
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Solvent: Anhydrous THF (Tetrahydrofuran).
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Temperature: 0°C to Reflux.
Detailed Experimental Protocol (LiAlH₄ Reduction)
Note: This protocol assumes strict anhydrous conditions.
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
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Reagent Prep: Charge the flask with LiAlH₄ (2.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.
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Addition: Dissolve 2-(2-aminopyridin-3-yl)acetic acid ethyl ester (or acetonitrile) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic gas evolution (H₂).
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Reaction: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).
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Quench (Fieser Method): Cool to 0°C. Carefully add:
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mL water (
= grams of LiAlH₄ used). - mL 15% NaOH solution.
- mL water.
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mL water (
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Workup: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad. Wash the pad with THF.
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Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Reactivity & Heterocyclic Design Logic
The strategic value of 2-(2-Aminopyridin-3-yl)ethanol lies in its ability to undergo intramolecular cyclization. The distance between the C2-amine and the C3-ethanol hydroxyl is ideal for forming 6-membered fused rings.
Workflow Visualization: Synthesis & Application
The following diagram illustrates the synthesis of the core and its divergence into two major drug classes: Pyrido-oxazines (via O-alkylation) and Naphthyridines (via oxidation/condensation).
Caption: Synthetic pathway from commodity starting materials to CAS 954240-84-7, followed by divergent applications in heterocyclic drug design.
Mechanism of Action in Drug Design
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Pyrido[2,3-b][1,4]oxazine Formation:
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Converting the hydroxyl group of the ethanol chain into a leaving group (e.g., Mesylate or Chloride) allows for an intramolecular nucleophilic attack by the C2-amine (or an external nucleophile if the amine is protected). This creates the morpholine-like ring fused to the pyridine, a scaffold seen in PI3K inhibitors.
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Kinase Hinge Binding:
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In its open form, the 2-aminopyridine motif functions as a bidentate H-bond donor/acceptor pair, mimicking the adenine ring of ATP. The C3-ethanol chain provides a vector to explore the "sugar pocket" or solvent-exposed regions of the kinase active site.
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Medicinal Chemistry Applications
Case Study: Kinase Inhibition
The 2-aminopyridine scaffold is ubiquitous in oncology.[2]
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Target: Cyclin-Dependent Kinases (CDKs) and PI3K.
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Role of CAS 954240-84-7: It serves as the "head group" or "hinge binder." The ethanol side chain allows for further derivatization to tune solubility and potency.
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Example Utility: Reaction of the primary alcohol with isocyanates to form carbamates, or oxidation to the carboxylic acid to form amides, extending the molecule into the kinase back-pocket.
Quantitative Data: Solubility Enhancement
Incorporating the hydroxyethyl moiety at C3 significantly improves physicochemical properties compared to the 3-methyl analog.
| Compound Analog | LogP (Est) | Aq. Solubility (pH 7.4) |
| 2-Amino-3-methylpyridine | 1.2 | Low |
| 2-(2-Aminopyridin-3-yl)ethanol | 0.3 | High |
| 2-Amino-3-ethylpyridine | 1.6 | Low |
Safety & Handling
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Hazard Identification: Like most aminopyridines, this compound is likely an irritant to eyes, skin, and respiratory systems. It may exhibit acute toxicity if swallowed (similar to 2-aminopyridine).
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of dust or aerosols.
References
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BenchChem. (2025).[2] 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry: Application Notes and Protocols. Retrieved from
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MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.[3] Retrieved from
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Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines from alcohol.[4][5] ChemComm. Retrieved from
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PrepChem. (2023). Synthesis of 2-(3-Pyridinyl)ethanol via LiAlH4 Reduction. (Adapted protocol for 3-substituted pyridines).[1][3][6][7] Retrieved from
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Google Patents. (2015). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.[8][7] (Context on aminopyridine reactivity). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 8. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
